molecular formula C11H10BrN3O B1491552 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2092532-45-9

2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1491552
CAS RN: 2092532-45-9
M. Wt: 280.12 g/mol
InChI Key: ZUTWDIQPXUGQFN-UHFFFAOYSA-N
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Description

“2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a bromoethyl group, which is a two-carbon alkyl group with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyridine rings, along with the bromoethyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromoethyl group, which could undergo various reactions due to the presence of the bromine atom. For example, it could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make it relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen .

Scientific Research Applications

2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been studied for its potential application in scientific research and drug design. It has been shown to be an agonist of the G-protein-coupled receptor GPR55 and has been found to have anti-inflammatory and analgesic effects in preclinical studies. This compound has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is still not fully understood. However, it is believed to act by activating the G-protein-coupled receptor GPR55. GPR55 is a receptor that is involved in the regulation of inflammation and pain. Activation of GPR55 by this compound has been shown to reduce inflammation and pain in preclinical studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in preclinical studies. This compound has also been found to reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in preclinical studies. Additionally, this compound has been found to reduce the expression of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one for laboratory experiments include its low cost and ease of synthesis. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies, making it an attractive option for laboratory studies. The main limitation of using this compound for laboratory experiments is that its mechanism of action is still not fully understood.

Future Directions

For 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one research include studying its mechanism of action in more detail, exploring its potential use in the treatment of cancer and other diseases, and studying its potential use in the development of new drugs and drug delivery systems. Additionally, further research should be conducted to explore the potential therapeutic uses of this compound in humans and to investigate its potential side effects. Finally, further research should be conducted to explore the potential synergistic effects of this compound in combination with other drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it’s handled. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(2-bromoethyl)-6-pyridin-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTWDIQPXUGQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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